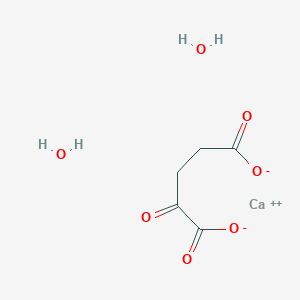
Calcium 2-oxopentanedioate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2-oxopentanedioate dihydrate, also known as calcium oxoglutarate, is a calcium salt of 2-oxopentanedioic acid. This compound is often used in research and industrial applications due to its unique chemical properties. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 220.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium 2-oxopentanedioate dihydrate can be synthesized through the reaction of calcium carbonate with 2-oxopentanedioic acid in an aqueous medium. The reaction typically involves dissolving 2-oxopentanedioic acid in water, followed by the gradual addition of calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then filtered, washed, and dried to obtain the final crystalline form .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 2-oxopentanedioate dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form calcium carbonate and carbon dioxide.
Decomposition: Upon heating, it decomposes to form calcium oxide, carbon dioxide, and water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Decomposition: Thermal decomposition typically occurs at elevated temperatures in the range of 200-300°C.
Major Products
Oxidation: Calcium carbonate and carbon dioxide.
Decomposition: Calcium oxide, carbon dioxide, and water.
Applications De Recherche Scientifique
Calcium 2-oxopentanedioate dihydrate has a wide range of applications in scientific research:
Mécanisme D'action
Calcium 2-oxopentanedioate dihydrate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The compound releases calcium ions, which then interact with specific molecular targets and pathways to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium oxalate: Another calcium salt that is commonly found in kidney stones.
Calcium carbonate: Widely used as a dietary supplement and in industrial applications.
Calcium gluconate: Used in medicine to treat calcium deficiencies.
Uniqueness
Calcium 2-oxopentanedioate dihydrate is unique due to its specific chemical structure and its role in the Krebs cycle as an intermediate. This makes it particularly valuable in biochemical and medical research .
Propriétés
Formule moléculaire |
C5H8CaO7 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
calcium;2-oxopentanedioate;dihydrate |
InChI |
InChI=1S/C5H6O5.Ca.2H2O/c6-3(5(9)10)1-2-4(7)8;;;/h1-2H2,(H,7,8)(H,9,10);;2*1H2/q;+2;;/p-2 |
Clé InChI |
UUZCUGHXLCGIDH-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


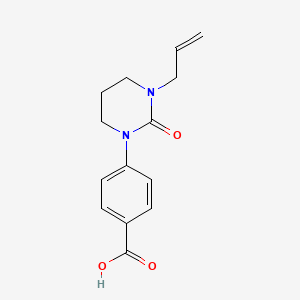
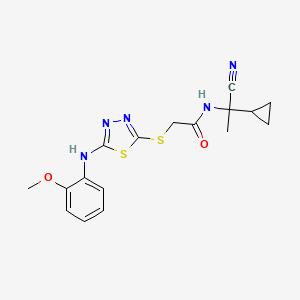
![N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B13363538.png)

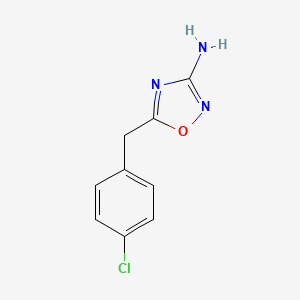
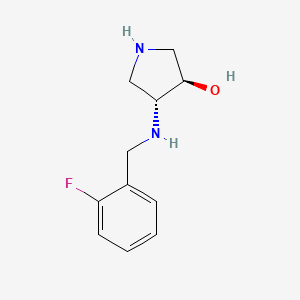
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363569.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13363577.png)
![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
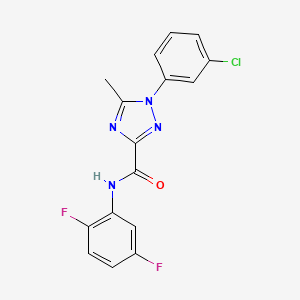
![3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13363604.png)
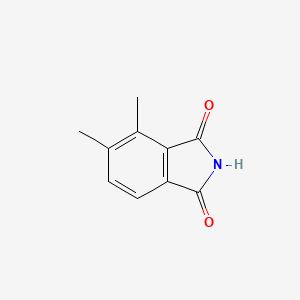
![2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363617.png)
